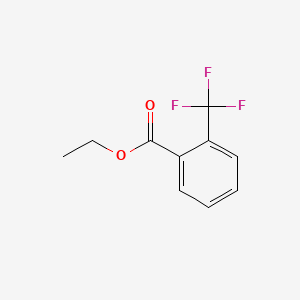

Ethyl 2-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLMZZVRHPZRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033248 | |

| Record name | Ethyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-62-8 | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(trifluoromethyl)benzoate CAS number and properties

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)benzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and safety protocols.

Chemical Identity and Properties

This compound is an ester of 2-(trifluoromethyl)benzoic acid. Its core structure consists of a benzene ring substituted with a trifluoromethyl group and an ethyl ester group at positions 1 and 2, respectively.

CAS Number: 577-62-8[1][2][3][4] Alternative CAS Number: 31083-13-3[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][4] |

| Molecular Weight | 218.17 g/mol | [1][4] |

| Boiling Point | 212 °C (at atmospheric pressure) | |

| 90-91 °C (at 10 torr) | [2][3] | |

| Melting Point | -34 °C | |

| Density | 1.045 g/cm³ (at 25 °C) | |

| Flash Point | 90-91 °C (at 10 mm) | [3] |

| Log P (Octanol/Water Partition Coefficient) | 2.59 (at 22.8 °C) |

Safety and Handling

This compound is classified as a combustible liquid and is toxic to aquatic life. It is also considered an irritant.[2] Proper safety precautions must be observed during handling and storage.

GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H227 | Combustible liquid | |

| H401 | Toxic to aquatic life | ||

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |

| P273 | Avoid release to the environment. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | ||

| P403 + P235 | Store in a well-ventilated place. Keep cool. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Experimental Protocols

Synthesis of the Precursor: 2-(Trifluoromethyl)benzoic Acid

A common synthetic route to this compound involves the esterification of its parent acid, 2-(trifluoromethyl)benzoic acid. A patented method for preparing this acid is outlined below.[6]

Objective: To synthesize 2-(trifluoromethyl)benzoic acid from 2-trichloromethyl benzal chloride.

Materials:

-

2-Trichloromethyl benzal chloride

-

Anhydrous hydrogen fluoride

-

Catalyst (as specified in the patent, often a Lewis acid)

-

Nitric acid (50% mass concentration)

Procedure:

-

Fluorination: 2-Trichloromethyl benzal chloride is reacted with anhydrous hydrogen fluoride in the presence of a catalyst. This step converts the trichloromethyl group to a trifluoromethyl group, yielding 2-trifluoromethyl benzyl dichloride.

-

Hydrolysis and Oxidation: The resulting 2-trifluoromethyl benzyl dichloride is then reacted with nitric acid. The mass ratio of 2-trifluoromethyl benzyl dichloride to nitric acid is 1:3. The reaction is carried out at a temperature of 140-150 °C. This step hydrolyzes the dichloromethyl group and oxidizes it to a carboxylic acid.

-

Isolation: After the reaction is complete, the mixture is cooled to below 10 °C. The target product, 2-(trifluoromethyl)benzoic acid, precipitates and is isolated by filtration.

Expected Outcome: The process yields 2-(trifluoromethyl)benzoic acid with a purity of 99.2% and a yield of 95.8%.[6]

Applications in Synthesis

This compound and its parent acid are valuable building blocks in organic synthesis.

Fungicide Synthesis

2-(Trifluoromethyl)benzoic acid is a key precursor in the synthesis of a new-type wide-spectrum fungicide, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.[6] This compound is effective against diseases in grapes, fruits, vegetables, and field crops.

Synthesis of Isocoumarins

Derivatives of benzoates, such as 2-ethynylbenzoates, are used in the synthesis of isocoumarins.[7][8] These reactions can be initiated by an intermolecular nucleophilic attack, followed by heterocyclization.[7][8] The resulting isocoumarin cores are of interest due to their potential biological activities, including the inhibition of human acetylcholinesterase (hAChE).[7][8][9]

Visualizations

Synthesis Workflow for 2-(Trifluoromethyl)benzoic Acid

Caption: Synthesis workflow for 2-(trifluoromethyl)benzoic acid.

Role as a Building Block in Fungicide Synthesis

References

- 1. scbt.com [scbt.com]

- 2. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | CAS#:577-62-8 | Chemsrc [chemsrc.com]

- 4. 2-Trifluoromethylbenzoic acid, ethyl ester [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 7. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, at the ortho position of the benzoate ring imparts unique electronic properties, steric hindrance, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-(Trifluoromethyl)benzoic acid ethyl ester | [1] |

| CAS Number | 577-62-8 | [2][3] |

| Molecular Formula | C₁₀H₉F₃O₂ | [3] |

| Molecular Weight | 218.17 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 90-91 °C at 10 torr (13.3 mbar) | [2][4] |

| Density | 1.459 g/cm³ | [5] |

| InChI Key | BQLMZZVRHPZRBQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(F)(F)F | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data.

Table 2: Summary of Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | Expected signals include a triplet for the methyl protons (-CH₃) around 1.4 ppm, a quartet for the methylene protons (-CH₂) around 4.4 ppm, and a complex multiplet for the four aromatic protons in the region of 7.4-8.1 ppm. |

| ¹³C NMR | Characteristic peaks are expected for the ester carbonyl carbon (~165 ppm), aromatic carbons (125-135 ppm), the trifluoromethyl carbon (quartet, ~123 ppm), the methylene carbon (~62 ppm), and the methyl carbon (~14 ppm). |

| IR Spectroscopy | Key vibrational bands include a strong C=O stretching frequency for the ester group around 1720-1740 cm⁻¹, C-O stretching bands, and strong C-F stretching bands characteristic of the -CF₃ group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. |

Experimental Protocols

A common and reliable method for the synthesis of this compound is the Fischer esterification of 2-(trifluoromethyl)benzoic acid.

This protocol details the acid-catalyzed esterification of 2-(trifluoromethyl)benzoic acid with ethanol.

Objective: To synthesize this compound.

Materials:

-

2-(Trifluoromethyl)benzoic acid (1.0 eq)[6]

-

Anhydrous Ethanol (solvent and reactant, large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)benzoic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation to obtain pure this compound.[7]

The following workflow outlines the steps for the purification and characterization of the synthesized product.

Diagram 1: Synthesis and Analysis Workflow A flowchart illustrating the key stages from reactants to final product analysis.

Chemical Reactivity and Applications

The chemical behavior of this compound is largely dictated by the ester functional group and the electron-deficient aromatic ring.

-

Hydrolysis: The ester can be hydrolyzed back to 2-(trifluoromethyl)benzoic acid under acidic or basic conditions.

-

Transesterification: It can undergo transesterification with other alcohols in the presence of a suitable catalyst.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF₃ group can activate the aromatic ring towards nucleophilic substitution, although this is less common than for rings with multiple activating groups.

Applications in Drug Development: The 2-(trifluoromethyl)benzoyl moiety is a key structural feature in several biologically active molecules. Its inclusion can enhance properties such as:

-

Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The unique electronic and steric properties can lead to enhanced binding interactions with biological targets.

For instance, the precursor, 2-(trifluoromethyl)benzoic acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives and in studies investigating ligand binding to chaperones.

Diagram 2: Structure-Property Relationships This diagram shows how key structural features of the molecule influence its chemical properties.

Safety and Handling

This compound is considered a flammable liquid and an irritant.[1][2] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2]

-

Handling: Keep away from sources of ignition.[1] Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a dry, cool place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:577-62-8 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

Ethyl 2-(trifluoromethyl)benzoate molecular structure and weight

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. This document details its molecular structure, physicochemical properties, a representative synthesis protocol, and available spectroscopic data.

Molecular Structure and Properties

This compound is an ester derived from 2-(trifluoromethyl)benzoic acid and ethanol. The trifluoromethyl group at the ortho position significantly influences the electronic properties and reactivity of the benzene ring and the ester functionality.

Chemical Identifiers and Core Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H9F3O2 | [1][2][3] |

| Molecular Weight | 218.18 g/mol | [1][4] |

| CAS Number | 577-62-8 | [2][4] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(F)(F)F | [3] |

| InChIKey | BQLMZZVRHPZRBQ-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

Key physical properties are essential for handling, purification, and reaction setup.

| Property | Value | Reference |

| Boiling Point | 90-91°C at 10 torr | [1] |

| Hazard | Irritant | [1] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.

Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is outlined below.

Caption: Fischer esterification workflow diagram.

Experimental Protocol: Fischer Esterification

This protocol details a representative lab-scale synthesis of this compound.

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Absolute Ethanol (reagent grade, excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-(trifluoromethyl)benzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the moles of carboxylic acid) to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Add the bicarbonate solution portion-wise until effervescence ceases, indicating that the acid catalyst has been neutralized.

-

Extraction: Extract the aqueous layer two to three times with a suitable organic solvent like diethyl ether. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound. The fraction boiling at approximately 90-91°C at 10 torr should be collected[1].

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. While raw spectra are not provided here, the availability of key data is noted.

| Data Type | Availability / Notes | Reference |

| Mass Spectrometry (GC-MS) | Data is available, which can be used to confirm the molecular weight (218.18 g/mol ) and fragmentation pattern. | [5] |

| Infrared Spectroscopy (IR) | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. This is useful for identifying characteristic functional group stretches (e.g., C=O of the ester, C-F of the trifluoromethyl group). | [6] |

Safety and Handling

This compound is classified as an irritant[1]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

References

Spectroscopic Analysis of Ethyl 2-(trifluoromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a standardized experimental protocol for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzoate ring and the protons of the ethyl group. The data for the aromatic region is based on the experimentally determined values for mthis compound, which is expected to have a very similar substitution pattern effect on the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.75 | m | 2H | Aromatic (H-3, H-6) |

| ~7.59 | m | 2H | Aromatic (H-4, H-5) |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

| Note: The chemical shifts for the aromatic protons are based on data for mthis compound. The data for the ethyl group are estimates based on standard chemical shift correlations. |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the trifluoromethyl group and the quaternary carbon attached to the ester), and the two carbons of the ethyl group. The data for the benzoate ring is derived from mthis compound.

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O |

| ~132.0 | Aromatic CH |

| ~131.5 | Aromatic CH |

| ~130.5 | Aromatic CH |

| ~129.0 (q, J ≈ 32 Hz) | Aromatic C-CF₃ |

| ~127.0 (q, J ≈ 5 Hz) | Aromatic CH |

| ~123.5 (q, J ≈ 271 Hz) | -CF₃ |

| ~61.5 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

| Note: The chemical shifts for the aromatic and trifluoromethyl carbons are based on data for mthis compound. The data for the ethyl group are estimates based on standard chemical shift correlations. The 'q' denotes a quartet due to coupling with the fluorine atoms of the trifluoromethyl group. |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent signal (CDCl₃) at 77.16 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Ethyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2-(trifluoromethyl)benzoate. It includes a detailed breakdown of the vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for molecular characterization.

Molecular Structure and Functional Groups

This compound (C₁₀H₉F₃O₂) is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group at the C1 position and a trifluoromethyl group at the C2 position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

Ester Group: Comprising a carbonyl (C=O) bond and a C-O bond.

-

Aromatic Ring: Featuring C-H and C=C bonds.

-

Trifluoromethyl Group: Containing C-F bonds.

-

Aliphatic C-H bonds in the ethyl group.

Infrared Spectrum Data

The gas-phase infrared spectrum of this compound, sourced from the NIST/EPA Gas-Phase Infrared Database, displays several key absorption bands.[1] The quantitative data extracted from the spectrum is summarized in Table 1.

Table 1: Principal Infrared Absorption Bands and Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2985 | Weak | Aliphatic C-H Stretch (asymmetric) | Ethyl Group |

| ~2945 | Weak | Aliphatic C-H Stretch (symmetric) | Ethyl Group |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1610, ~1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |

| ~1450 | Medium | C-H Bend (aliphatic) | Ethyl Group |

| ~1315 | Strong | Asymmetric C-F Stretch | Trifluoromethyl |

| ~1280 | Strong | C-O Stretch (ester) | Ester |

| ~1130 | Strong | Symmetric C-F Stretch | Trifluoromethyl |

| ~760 | Strong | C-H Out-of-plane Bend (ortho-disubstituted) | Aromatic Ring |

Note: The wavenumbers are approximate values derived from the graphical spectrum and may vary slightly depending on the sample phase and measurement conditions.

Detailed Analysis of Vibrational Frequencies

The assignment of the observed absorption bands to specific molecular vibrations is based on established group frequency correlations and data from related compounds.

-

C-H Stretching Vibrations: The weak absorption band around 3080 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring. The bands at approximately 2985 cm⁻¹ and 2945 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group, respectively.

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption is observed at approximately 1735 cm⁻¹. This is a characteristic feature of the C=O stretching vibration in esters. The position of this band can be influenced by electronic effects of the substituents on the benzene ring.

-

Aromatic C=C Stretching: The absorptions in the 1610-1585 cm⁻¹ region are due to the in-ring C=C stretching vibrations of the benzene ring. Aromatic compounds typically show a pair of bands in this region.[2]

-

C-F Stretching Vibrations: The trifluoromethyl group gives rise to very strong absorption bands due to C-F stretching. The strong band around 1315 cm⁻¹ is assigned to the asymmetric C-F stretch, while the strong band near 1130 cm⁻¹ corresponds to the symmetric C-F stretch.

-

C-O Stretching Vibration: The strong absorption at approximately 1280 cm⁻¹ is attributed to the stretching of the C-O single bond of the ester group.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of bands arising from bending and skeletal vibrations. The strong band at around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring.

Experimental Protocol for IR Spectrum Acquisition

The following protocol outlines the methodology for obtaining the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

4.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Sample: this compound

4.2. Sample Preparation (Neat Liquid Film Method)

-

Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with a volatile solvent like acetone, then allow them to dry completely.[3]

-

Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[3]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

4.3. Data Acquisition

-

Background Scan: With an empty sample compartment, perform a background scan to record the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

-

Initiate the sample scan. The instrument will acquire an interferogram and perform a Fourier transform to generate the infrared spectrum.

-

The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

4.4. Post-Measurement

-

Remove the salt plates from the spectrometer.

-

Carefully separate the plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.

-

Store the clean salt plates in a desiccator to protect them from moisture.

Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

Caption: Workflow for Infrared Spectrum Analysis.

This guide provides a foundational understanding of the IR spectral characteristics of this compound. For more in-depth structural elucidation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(trifluoromethyl)benzoate

This technical guide provides a comprehensive overview of the mass spectrometry data for Ethyl 2-(trifluoromethyl)benzoate, tailored for researchers, scientists, and drug development professionals. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and an analysis of the compound's fragmentation pathways.

Compound Information

This compound is an aromatic ester with the following key identifiers and properties.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 577-62-8 | [1][3] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][3] |

| Molecular Weight | 218.17 g/mol | [1][3] |

| Boiling Point | 90-91°C at 10 torr | [2] |

| Hazard Classification | Irritant | [2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a standard method for the analysis of this compound using GC-MS with electron ionization (EI).

2.1. Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity, volatile organic solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Perform serial dilutions to achieve a final working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Vial Transfer: Transfer the final diluted solution into a 2 mL glass autosampler vial for injection.

2.2. Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Injector Type | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes - Ramp: 10 °C/min to 280 °C - Final Hold: 5 minutes at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3-5 minutes |

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The NIST WebBook confirms the availability of an electron ionization mass spectrum for this compound.[1]

3.1. Expected Mass Spectral Peaks

The following table summarizes the major expected fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on established fragmentation patterns of similar aromatic esters.[4]

| m/z | Proposed Fragment Ion | Description |

| 218 | [C₁₀H₉F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 173 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 145 | [C₇H₄F₃]⁺ | 2-(Trifluoromethyl)phenyl cation |

| 127 | [C₇H₄F₂]⁺ | Loss of a fluorine atom from the m/z 145 fragment |

| 117 | [C₆H₄F]⁺ | Loss of CF₂ from the m/z 145 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualization of Fragmentation Pathway and Experimental Workflow

4.1. Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways, including the loss of the ethyl and ethoxy groups, and fragmentation of the trifluoromethylphenyl moiety.

Caption: Predicted fragmentation pathway of this compound.

4.2. Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves several key stages, from sample preparation to data interpretation.

Caption: Workflow for the GC-MS analysis of this compound.

References

Navigating the Solubility of Ethyl 2-(trifluoromethyl)benzoate: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The successful formulation and application of any compound in a laboratory or pharmaceutical setting are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a detailed overview of the solubility of ethyl 2-(trifluoromethyl)benzoate, a key intermediate in organic synthesis. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from its close structural analog, ethyl benzoate, to provide a reliable estimation of its solubility in common laboratory solvents. Furthermore, a standardized experimental protocol for solubility determination is presented, alongside a logical workflow diagram to guide researchers in their own assessments.

Estimated Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound, with its aromatic ring, ester functional group, and the electron-withdrawing trifluoromethyl group, is expected to exhibit solubility behavior similar to that of ethyl benzoate. The trifluoromethyl group may slightly alter its polarity and interactions with solvents.

Based on the available data for ethyl benzoate, the following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are estimations and experimental verification is recommended for precise applications.

| Solvent | Formula | Type | Estimated Solubility of this compound |

| Water | H₂O | Polar Protic | Slightly Soluble / Insoluble (based on 0.72 mg/mL at 25 °C for ethyl benzoate)[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible / Highly Soluble[1][3] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible / Highly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible / Highly Soluble[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible / Highly Soluble[3] |

| Hexane | C₆H₁₄ | Nonpolar | Miscible / Highly Soluble[3] |

Ethyl benzoate is described as being almost insoluble in water but miscible with most organic solvents[2]. This suggests that this compound will likely demonstrate poor solubility in aqueous solutions and high solubility in common organic solvents.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of a liquid compound such as this compound, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol outlines the key steps for this procedure.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of Solvent: Ensure the chosen solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of a visible excess of the liquid ester after equilibration is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved ester.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To avoid disturbing the undissolved layer, it is advisable to take the sample from the middle of the supernatant.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: A flowchart illustrating the key stages of experimental solubility determination.

This comprehensive guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While estimations based on structural analogs are valuable, the provided experimental protocol offers a robust framework for obtaining precise quantitative data, which is essential for informed decision-making in scientific endeavors.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethylated Benzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into benzoate scaffolds has emerged as a promising avenue in medicinal chemistry. This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethylated benzoates, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By enhancing key pharmacophore characteristics such as lipophilicity and metabolic stability, the trifluoromethyl moiety significantly influences the therapeutic efficacy of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to dramatically alter the physicochemical and biological properties of a parent molecule.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group in the design of novel therapeutic agents. When incorporated into the benzoate structure, the -CF3 group can enhance membrane permeability, improve binding affinity to biological targets, and increase the half-life of the compound, thereby augmenting its overall bioactivity.[1][2] This guide delves into the specific applications of these properties in anticancer, antimicrobial, and anti-inflammatory contexts.

Anticancer Activity

Trifluoromethylated compounds have demonstrated significant potential in oncology research. Several studies have highlighted the cytotoxic effects of molecules containing the -CF3 group against various cancer cell lines. While research specifically on trifluoromethylated benzoates is an evolving area, related structures provide compelling evidence of their potential. For instance, compounds like Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) have shown potent activity against breast cancer cells.[3] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative trifluoromethylated compounds against various cancer cell lines.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-5-carboxylate | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [3] |

| Benzimidazole-5-carboxylate | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 ± 0.2 | [3] |

| Quino[3,4-b][1][6]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][6]benzothiazinium chloride | Panc-1 (Pancreatic) | 0.066 | [1] |

| Quino[3,4-b][1][6]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][6]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | [1] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [7] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [7] |

Potential Signaling Pathways in Cancer

Trifluoromethylated compounds can exert their anticancer effects through various signaling pathways, primarily leading to apoptosis. Key pathways that are often modulated include:

-

Intrinsic Apoptosis Pathway: Many cytotoxic agents trigger the mitochondrial pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[8][9]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a common strategy in cancer therapy, and some trifluoromethylated compounds may exert their effects through this mechanism.[10][11][12][13][14]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and division. Targeting this pathway can lead to cell cycle arrest and apoptosis.[15][16]

-

NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[17][18][19][20]

Caption: Experimental workflow for anticancer drug discovery.

Caption: Induction of apoptosis via the mitochondrial pathway.

Caption: PI3K/Akt pathway inhibition leading to apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated compounds have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi. For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent antibacterial effects.[6] The lipophilic nature of the -CF3 group is thought to facilitate the penetration of microbial cell membranes, a critical step for antimicrobial action.[2]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for representative trifluoromethylated compounds against various microbial strains.

| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative | N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 | [6] |

| Pyrazole Derivative | N-(trifluoromethyl)phenyl substituted pyrazole | E. faecalis | 3.12 | [6] |

| Pyrazole Derivative | N-(trifluoromethyl)phenyl substituted pyrazole | E. faecium | 1.56 | [6] |

Experimental Protocols

A common synthetic route involves the esterification of a corresponding trifluoromethylated benzoic acid.

-

Reaction Setup: In a round-bottom flask, dissolve the trifluoromethylated benzoic acid in an appropriate alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated benzoate.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzoate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated benzoate in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzoate derivatives have been investigated for their anti-inflammatory properties. While direct quantitative data for trifluoromethylated benzoates is still emerging, the general class of benzoates has shown the potential to modulate inflammatory pathways. For instance, some benzoates can inhibit the production of pro-inflammatory mediators. The trifluoromethyl group could potentially enhance this activity.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzoate derivatives may be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[17][20]

Caption: NF-κB pathway inhibition by trifluoromethylated benzoates.

Conclusion and Future Directions

Trifluoromethylated benzoates represent a promising class of compounds with significant potential for the development of novel therapeutics. The incorporation of the trifluoromethyl group can confer potent anticancer, antimicrobial, and potentially anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for researchers to explore this chemical space further. Future research should focus on synthesizing and screening a wider range of trifluoromethylated benzoate derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. In vivo studies are also warranted to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

References

- 1. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of tri-n-butylstannyl benzoates on induction of apoptosis in K562 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Activation of the PI3K-AKT pathway in human malignant mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a pivotal tactic in contemporary drug design.[1][2] Its unique electronic and steric properties can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability, often transforming a promising lead compound into a viable therapeutic agent.[1][3][4] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a range of beneficial properties to drug candidates, primarily by modulating their metabolic stability and lipophilicity.

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5][6]

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[6] This increased lipophilicity often translates to improved absorption and distribution within the body.[3] However, it is crucial to balance lipophilicity, as excessively high values can lead to poor aqueous solubility and increased off-target toxicity.[7]

Quantitative Impact of Trifluoromethylation on Drug Properties

The introduction of a trifluoromethyl group can have a dramatic and quantifiable impact on the biological activity of a drug molecule. The following tables summarize the comparative data for several key drugs and their non-fluorinated or less-fluorinated analogs.

| Drug Comparison | Target | Key Parameter | Value (CF3-Containing Drug) | Value (Analog) | Fold Difference | Reference(s) |

| Dutasteride vs. Finasteride | 5α-reductase type 1 | Kᵢ | 6 nM | 330 nM | ~55 | [8] |

| 5α-reductase type 2 | Kᵢ | 7 nM | 1 nM | ~0.14 | [8] | |

| Bicalutamide vs. Flutamide | Androgen Receptor | Binding Affinity | 2-4x higher | 1x | 2-4 | [5][9] |

| Celecoxib vs. SC-560 (COX-1 selective) | COX-2 | IC₅₀ | 40 nM | - | - | [10] |

| COX-1 | IC₅₀ | >10,000 nM | 9 nM | >1111 | [11] |

Case Studies: Trifluoromethylated Drugs and Their Mechanisms of Action

Several blockbuster drugs owe their success to the strategic incorporation of a trifluoromethyl group. This section explores the mechanisms of action of a few prominent examples.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] The trifluoromethyl group in celecoxib plays a crucial role in its selectivity for COX-2 over COX-1. By inhibiting COX-2, celecoxib blocks the production of prostaglandins that mediate pain and inflammation, while sparing the protective functions of COX-1 in the gastrointestinal tract.[13]

References

- 1. youtube.com [youtube.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. [PDF] Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity | Semantic Scholar [semanticscholar.org]

- 10. apexbt.com [apexbt.com]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

A Comprehensive Guide to the Synthesis of 2-(Trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for preparing 2-(trifluoromethyl)benzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity. This document details key experimental protocols, presents quantitative data in accessible formats, and illustrates the logical flow of these synthetic strategies.

Core Synthetic Strategies

The synthesis of 2-(trifluoromethyl)benzoic acid and its derivatives can be broadly categorized into several key approaches:

-

Halogen Exchange and Oxidation of Toluene Derivatives: This classical approach involves the transformation of a methyl group on a toluene scaffold into a trifluoromethyl group, followed by oxidation.

-

Hydrolysis of Trifluoromethylated Benzonitriles: A reliable method that leverages the conversion of a nitrile group to a carboxylic acid.

-

Grignard and Organolithium Carboxylation: This strategy involves the formation of an organometallic intermediate from a trifluoromethylated aryl halide, which is then carboxylated.

-

Modern Cross-Coupling Methodologies: Palladium-catalyzed and other transition-metal-catalyzed reactions offer versatile pathways to a wide array of functionalized derivatives.

This guide will now delve into the specifics of these methodologies, providing detailed experimental protocols and performance data.

Synthesis from Toluene Derivatives

A common and industrially relevant method for the synthesis of 2-(trifluoromethyl)benzoic acid begins with o-toluic acid. This multi-step process involves the exhaustive chlorination of the methyl group, followed by a halogen exchange reaction (fluorination), and subsequent hydrolysis.

Chlorination of o-Toluic Acid

The first step is the conversion of o-toluic acid to 2-(trichloromethyl)benzoyl chloride. This is typically achieved by reacting o-toluic acid with an excess of a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). The reaction is then subjected to photochemically initiated radical chlorination.

Fluorination of 2-(Trichloromethyl)benzoyl Chloride

The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This is a critical step, often carried out under pressure using a fluorinating agent like hydrogen fluoride (HF).

Hydrolysis to 2-(Trifluoromethyl)benzoic Acid

The final step is the hydrolysis of the resulting 2-(trifluoromethyl)benzoyl fluoride to the desired carboxylic acid.

Experimental Protocol: Synthesis from o-Toluic Acid [1]

-

Step 1: Preparation of 2-(Trichloromethyl)benzoyl Chloride

-

In a 1000 mL reaction flask equipped with a thermometer, stirrer, condenser, and tail gas absorption device, 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide are added.

-

The mixture is heated to 90°C and stirred for 3 hours until the reaction is complete.

-

The temperature is then raised to 120°C, and chlorine gas is introduced through a concentrated sulfuric acid drying bottle at a controlled rate for 20 hours.

-

The reaction progress is monitored by sampling and analysis. This process yields approximately 495 g of 2-(trichloromethyl)benzoyl chloride (Purity: 97.8%, Yield: 96.8%).[1]

-

-

Step 2: Fluorination

-

A high-pressure reactor is charged with 470 g of 2-(trichloromethyl)benzoyl chloride, 0.5 g of perfluorobutanesulfonyl fluoride (catalyst), and 100 g of hydrogen fluoride.

-

The reactor is sealed, and the temperature is raised to 100°C over 2-4 hours, with the pressure controlled at 2.2-2.4 MPa for 4 hours.

-

-

Step 3: Hydrolysis

-

The crude product from the fluorination step, containing 2-(trifluoromethyl)benzoyl fluoride, is slowly added to a reaction flask containing 300 g of distilled water.

-

The mixture is heated to reflux for 2 hours.

-

Upon cooling to 85°C, a solid precipitates. After cooling to room temperature, the solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from toluene to yield crystalline 2-(trifluoromethyl)benzoic acid (Purity: 99.5%, Yield: 96.8%).[1]

-

ToluicAcid [label="o-Toluic Acid"]; ThionylChloride [label="SOCl₂, DMF", shape=ellipse, fillcolor="#FFFFFF"]; Chlorine [label="Cl₂, hv", shape=ellipse, fillcolor="#FFFFFF"]; Trichloromethyl [label="2-(Trichloromethyl)benzoyl\nChloride"]; HF [label="HF, Catalyst", shape=ellipse, fillcolor="#FFFFFF"]; TrifluoromethylFluoride [label="2-(Trifluoromethyl)benzoyl\nFluoride"]; Water [label="H₂O, Reflux", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-(Trifluoromethyl)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ToluicAcid -> Trichloromethyl [label="Chlorination"]; ThionylChloride -> Trichloromethyl [style=invis]; Chlorine -> Trichloromethyl [style=invis]; Trichloromethyl -> TrifluoromethylFluoride [label="Fluorination"]; HF -> TrifluoromethylFluoride [style=invis]; TrifluoromethylFluoride -> FinalProduct [label="Hydrolysis"]; Water -> FinalProduct [style=invis]; }

Caption: Synthesis of 2-(Trifluoromethyl)benzoic Acid from o-Toluic Acid.

Hydrolysis of 2-(Trifluoromethyl)benzonitrile

The hydrolysis of 2-(trifluoromethyl)benzonitrile is a straightforward and high-yielding method for the preparation of 2-(trifluoromethyl)benzoic acid. The nitrile can be prepared from the corresponding aryl halide via nucleophilic substitution or other methods. The hydrolysis is typically carried out under basic conditions, followed by acidification.

Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)benzonitrile [2]

-

Reaction Setup:

-

24 g of sodium hydroxide is dissolved in 200 mL of water in a suitable reaction vessel.

-

34.2 g of 2-(trifluoromethyl)benzonitrile is added to the solution.

-

-

Reaction Conditions:

-

The mixture is heated to 100°C and stirred for 2 hours.

-

The completion of the reaction is monitored by HPLC.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled to room temperature, leading to the precipitation of a white solid.

-

The solid is collected by suction filtration and dried to afford 34 g of the sodium salt of the product.

-

Subsequent acidification and workup yield the final product. The reported yield for this hydrolysis step is 89.9% with a purity of 98.8%.[2]

-

Benzonitrile [label="2-(Trifluoromethyl)benzonitrile"]; NaOH [label="1. NaOH, H₂O, 100°C\n2. H₃O⁺", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-(Trifluoromethyl)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Benzonitrile -> FinalProduct [label="Hydrolysis"]; NaOH -> FinalProduct [style=invis]; }

Caption: Hydrolysis of 2-(Trifluoromethyl)benzonitrile.

Grignard and Organolithium Carboxylation

The formation of a Grignard or organolithium reagent from an aryl halide followed by quenching with carbon dioxide is a classic and versatile method for the synthesis of carboxylic acids. This approach is applicable to the synthesis of various 2-(trifluoromethyl)benzoic acid derivatives, provided a suitable halogenated precursor is available.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid via Grignard Reagent

-

Grignard Reagent Formation:

-

Magnesium powder and a catalytic amount of iodine are added to a dried reaction flask under a nitrogen atmosphere.

-

Anhydrous tetrahydrofuran (THF) and 2-bromo-5-fluorobenzotrifluoride are added.

-

The mixture is heated to reflux and stirred for 2 hours to form the Grignard reagent.

-

-

Carboxylation:

-

The reaction is cooled to room temperature, and the atmosphere is replaced with carbon dioxide.

-

The reaction mixture is stirred overnight at room temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of hydrochloric acid to acidify the mixture.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

-

Purification by silica gel column chromatography yields the target molecule.

-

ArylHalide [label="2-Halo-(X)trifluoromethylbenzene\nDerivative"]; Mg [label="Mg, THF", shape=ellipse, fillcolor="#FFFFFF"]; Grignard [label="Grignard Reagent"]; CO2 [label="1. CO₂\n2. H₃O⁺", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-(Trifluoromethyl)benzoic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ArylHalide -> Grignard [label="Formation"]; Mg -> Grignard [style=invis]; Grignard -> FinalProduct [label="Carboxylation"]; CO2 -> FinalProduct [style=invis]; }

Caption: General Scheme for Grignard Carboxylation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct C-C and C-heteroatom bonds. These methods offer a powerful platform for the synthesis of highly functionalized 2-(trifluoromethyl)benzoic acid derivatives. Starting from a halogenated 2-(trifluoromethyl)benzoic acid ester or a related precursor, various substituents can be introduced using Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions.

While specific examples for the direct synthesis of a wide range of 2-(trifluoromethyl)benzoic acid derivatives via cross-coupling were not the primary focus of the initial literature search, the principles are well-established. For instance, a bromo-substituted 2-(trifluoromethyl)benzoic acid ester can be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group.

StartingMaterial [label="Halogenated 2-(CF₃)benzoic\nAcid Derivative"]; CouplingPartner [label="Coupling Partner\n(e.g., Boronic Acid, Alkyne, Amine)"]; PdCatalyst [label="Pd Catalyst, Ligand, Base", shape=ellipse, fillcolor="#FFFFFF"]; CoupledProduct [label="Functionalized 2-(CF₃)benzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

StartingMaterial -> CoupledProduct; CouplingPartner -> CoupledProduct; PdCatalyst -> CoupledProduct [style=invis]; }

Caption: General Workflow for Palladium-Catalyzed Cross-Coupling.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Synthesis from o-Toluic Acid [1]

| Step | Product | Purity | Yield |

| Chlorination | 2-(Trichloromethyl)benzoyl Chloride | 97.8% | 96.8% |

| Hydrolysis | 2-(Trifluoromethyl)benzoic Acid | 99.5% | 96.8% |

Table 2: Hydrolysis of 2-(Trifluoromethyl)benzonitrile [2]

| Starting Material | Product | Purity | Yield |

| 2-(Trifluoromethyl)benzonitrile | 2-(Trifluoromethyl)benzoic Acid | 98.8% | 89.9% |

Conclusion

The synthesis of 2-(trifluoromethyl)benzoic acid and its derivatives is well-established, with several reliable and high-yielding methods available to researchers. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern of the target molecule. Classical methods based on the transformation of toluene derivatives and the hydrolysis of nitriles remain highly relevant for the synthesis of the parent compound. For the preparation of more complex, functionalized derivatives, Grignard/organolithium carboxylation and modern palladium-catalyzed cross-coupling reactions provide powerful and versatile tools for drug discovery and materials science applications. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of these important fluorinated compounds.

References

Safety and handling information for Ethyl 2-(trifluoromethyl)benzoate

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this document incorporates information from safety data sheets (SDS) of structurally related compounds, such as other isomers of ethyl (trifluoromethyl)benzoate and ethyl benzoate, to provide a thorough assessment of potential hazards. All information should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment before handling this chemical.

Chemical Identification and Properties

This compound is an ester derivative of benzoic acid. The presence of the trifluoromethyl (CF3) group significantly influences its chemical properties and potential biological activity, making it a valuable synthon in drug discovery.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 577-62-8, 31083-13-3 | [1][2][3][4] |

| Molecular Formula | C10H9F3O2 | [1][3][4][5] |

| Molecular Weight | 218.17 g/mol | [3][5] |

| Boiling Point | 90-91°C @ 10 mmHg | [2][4][5] |

| Density | 1.459 g/cm³ | [5] |

| Flash Point | 90-91°C/10mm | [2] |

| Synonyms | 2-(Trifluoromethyl)benzoic acid ethyl ester, Rarechem AL BI 0046 | [1] |

Hazard Identification and Classification

Table 2: GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Hazard Statement | Notes | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Inferred from analogous compounds | [6] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Inferred from analogous compounds | [6] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inferred from analogous compounds | [6][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Listed as an "Irritant" | [4][6][8] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Inferred from analogous compounds | [6][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inferred from analogous compounds | [6][7][8] |

| Flammable Liquids | H227: Combustible liquid | Based on data for ethyl benzoate | [9] |

| Hazardous to the Aquatic Environment (Acute) | H401: Toxic to aquatic life | Based on data for ethyl benzoate | [9] |

Hazard Codes:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][7][10]

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[6][7]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][9]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

Storage:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[6][7][10]

-

Keep away from incompatible materials and foodstuff containers.[6]

-

Protect containers against physical damage and check regularly for leaks.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)